molecular formula C13H18BrN B13719311 [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine

[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine

Cat. No.: B13719311
M. Wt: 268.19 g/mol
InChI Key: GLLCXYAVHQUKNX-UHFFFAOYSA-N
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Description

[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine typically involves multiple steps, including the formation of the bromophenyl group and its subsequent attachment to the ethyl chain. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the cyclopropylmethylmethylamine moiety may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-Bromophenyl]-ethylamine: Similar structure but lacks the cyclopropylmethylmethylamine moiety.

    [2-(3-Bromophenyl)-ethyl]-methylamine: Similar structure but lacks the cyclopropyl group.

Uniqueness

The presence of both the bromophenyl group and the cyclopropylmethylmethylamine moiety in [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(cyclopropylmethyl)-N-methylethanamine

InChI

InChI=1S/C13H18BrN/c1-15(10-12-5-6-12)8-7-11-3-2-4-13(14)9-11/h2-4,9,12H,5-8,10H2,1H3

InChI Key

GLLCXYAVHQUKNX-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=CC=C1)Br)CC2CC2

Origin of Product

United States

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